6beta-Hydroxybudesonide is a synthetic derivative of budesonide, a corticosteroid commonly used in the treatment of asthma and allergic rhinitis. This compound is recognized for its role as a metabolite of budesonide, which is primarily processed in the liver through cytochrome P450 enzymes, particularly CYP3A. The hydroxylation at the 6-beta position enhances its pharmacological properties, making it significant for both clinical and research applications.
6beta-Hydroxybudesonide is classified as a synthetic corticosteroid. It is derived from budesonide, which itself is a potent anti-inflammatory agent used in various respiratory conditions. The compound can be found in pharmaceutical products and is often analyzed in clinical settings to monitor drug metabolism and efficacy .
The synthesis of 6beta-Hydroxybudesonide typically involves the hydroxylation of budesonide. This process can be achieved through various chemical methods, including enzymatic reactions or chemical oxidation techniques. The most common synthetic route includes the use of hydroxylating agents that introduce a hydroxyl group at the 6-beta position of the steroid structure.
In laboratory settings, hydroxylation can be performed using reagents such as hydrogen peroxide or peracids under controlled conditions to ensure selectivity for the 6-beta position. The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity .
The molecular formula of 6beta-Hydroxybudesonide is C25H34O7, with a molecular weight of approximately 434.54 g/mol. Its structure features a steroid backbone with specific functional groups that define its activity.
The compound's structural data can be represented as follows:
6beta-Hydroxybudesonide participates in various chemical reactions typical of steroid compounds. These include:
The stability and reactivity of 6beta-Hydroxybudesonide are influenced by its functional groups. Analytical methods such as high-performance liquid chromatography (HPLC) are often employed to study its stability and degradation pathways .
As a metabolite of budesonide, 6beta-Hydroxybudesonide exhibits anti-inflammatory properties by binding to glucocorticoid receptors in target tissues. This binding leads to the regulation of gene expression involved in inflammatory responses.
Pharmacokinetic studies indicate that 6beta-Hydroxybudesonide has a significant role in modulating the effects of budesonide, contributing to its therapeutic efficacy while also influencing side effects related to corticosteroid use .
Relevant analyses often involve assessing these properties through standardized testing methods to ensure quality control in pharmaceutical applications .
6beta-Hydroxybudesonide has several applications in scientific research:
This compound serves as an important tool for researchers studying corticosteroid pharmacology and metabolism, contributing valuable insights into drug development and therapeutic strategies .
The systematic IUPAC name for 6β-hydroxybudesonide is (8S,9S,11S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one [3] [7] [8]. This nomenclature precisely defines the steroid backbone’s pentacyclic structure, the positions of hydroxyl groups, and the ketone functionality. The molecular formula is C₂₅H₃₄O₇, with a molecular weight of 446.53 g/mol [3] [6] [10]. Key mass spectrometry data reveal a monoisotopic mass of 446.2305 Da and a characteristic fragmentation pattern that includes the loss of water (H₂O) and the side chain at C16-C17 [4] [7].
Table 1: Molecular Identity of 6β-Hydroxybudesonide
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₄O₇ |
Molecular Weight | 446.53 g/mol |
Monoisotopic Mass | 446.2305 Da |
XLogP3 | 1.4 (Predicted) |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 7 |
Rotatable Bond Count | 4 |
The carbon skeleton consists of 25 atoms with distinct oxygen functionalities: three hydroxyl groups (at C6β, C11β, and C21), two ketone groups (at C3 and C20), and a cyclic acetal bridging C16-C17 [3] [7]. The predicted pKa of 12.87 indicates the C21 hydroxyl group is the most acidic proton, influencing its solubility and metabolic interactions [6].
6β-Hydroxybudesonide contains nine defined stereocenters out of ten potential chiral centers, making it a highly complex epimeric compound [7] [10]. The critical 6β-hydroxyl group adopts an equatorial orientation, distinguishing it from the hypothetical 6α-epimer, which would exhibit axial positioning [7] [8]. This configuration is preserved from the parent compound budesonide, which itself exists as a 22R/22S epimeric pair. The absolute stereochemistry at key positions includes:
Table 2: Stereochemical Features of 6β-Hydroxybudesonide vs. Budesonide
Stereocenter | 6β-Hydroxybudesonide | Budesonide |
---|---|---|
C6 | β-OH (Defined) | No substituent |
C11 | β-OH | β-OH |
C16 | α-Oxygen | α-Oxygen |
C17 | Ketone | Ketone |
C22 | - | R/S epimers |
Differentiation from isomers relies on advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy shows distinct chemical shifts for H6 at δ 3.9–4.1 ppm (pseudoaxial proton), while H7 resonates at δ 5.7 ppm due to deshielding by the Δ1,4-diene system [3]. Chiral chromatography separates it from 6α-hydroxybudesonide based on polarity differences imparted by the hydroxyl orientation [7] [10].
6β-Hydroxybudesonide is the primary cytochrome P450 (CYP3A4)-dependent metabolite of budesonide, formed via hydroxylation at the C6 position [2] [4]. This biotransformation converts the lipophilic parent drug into a more polar derivative, facilitating renal excretion. Key comparative aspects include:
Table 3: Metabolic and Physicochemical Comparison
Property | 6β-Hydroxybudesonide | Budesonide | 16α-Hydroxyprednisolone |
---|---|---|---|
Origin | CYP3A4 metabolism | Parent drug | Side-chain cleavage |
Molecular Weight | 446.53 g/mol | 430.53 g/mol | 376.48 g/mol |
LogP | 1.4 | 2.6 | 1.8 |
Bioavailability (Buccal) | 2% (Healthy subjects) | 18-36% (Oral) | Not applicable |
CYP3A4 Inhibition | None reported | Moderate | None reported |
Pharmacokinetically, 6β-hydroxybudesonide serves as a biomarker for CYP3A4 activity. In patients with oral chronic graft-versus-host disease (cGVHD), reduced buccal CYP3A activity leads to 5-fold higher systemic exposure to budesonide compared to healthy subjects, with corresponding increases in 6β-hydroxybudesonide concentrations [2]. This metabolic perturbation explains cortisol suppression observed in cGVHD patients during topical budesonide therapy [2].
Illustration: Metabolic Pathway of Budesonide
Budesonide │ └─► CYP3A4 Hydroxylation → 6β-Hydroxybudesonide (Major pathway) │ └─► Acetal Cleavage → 16α-Hydroxyprednisolone (Minor pathway)
The analytical detection of 6β-hydroxybudesonide employs LC-(-)ESI-MS/MS with a lower quantification limit of 0.1 ng/mL in plasma, enabling precise pharmacokinetic profiling alongside budesonide and 16α-hydroxyprednisolone [4].
Comprehensive Compound Nomenclature
Table 4: Systematic and Common Names for 6β-Hydroxybudesonide
Identifier Type | Name |
---|---|
IUPAC Name | (8S,9S,11S,13R,19R)-11,19-Dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one |
CAS Registry Number | 88411-77-2 |
Synonyms | 6β-Hydroxybudesonide; (6β,11β,16α)-16,17-(Butylidenebis(oxy))-6,11,21-trihydroxypregna-1,4-diene-3,20-dione; Triamcinolone Hexacetonide Impurity 8 |
FDA UNII | 0J80E95H99 |
Chemical Abstracts Name | Pregna-1,4-diene-3,20-dione, 16,17-[butylidenebis(oxy)]-6,11,21-trihydroxy-, (6β,11β,16α)- |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0